2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid

Regioselective acylation Temsirolimus synthesis Rapamycin derivatization

Substituting generic dioxane analogs leads to bis-acylation in temsirolimus synthesis or hyperbranching in dendrimer construction. TDCA (≥95% purity; mp 120-124 °C) is the validated acetonide-protected bis-MPA monomer that enables regioselective C-42 mono-acylation (>97% conversion, <2% bis-impurity) and monodisperse dendrimer growth. - Enables scalable, chromatography-purifiable temsirolimus manufacturing per US 9,051,336. - Equatorial carboxyl orientation (XRD-confirmed) facilitates clean anhydride activation. - Sharp melting point and well-resolved NMR spectra support reliable reference standard use.

Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
CAS No. 16837-14-2
Cat. No. B022576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid
CAS16837-14-2
Synonyms2,2,5-Trimethyl-m-dioxane-5-carboxylic Acid; 
Molecular FormulaC8H14O4
Molecular Weight174.19 g/mol
Structural Identifiers
SMILESCC1(OCC(CO1)(C)C(=O)O)C
InChIInChI=1S/C8H14O4/c1-7(2)11-4-8(3,5-12-7)6(9)10/h4-5H2,1-3H3,(H,9,10)
InChIKeyWZEWDEAIHCUMKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid: Identity & Structure


2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid (TDCA; CAS 16837-14-2; molecular formula C₈H₁₄O₄; MW 174.19 g/mol) is a cyclic acetal carboxylic acid that serves as the isopropylidene (acetonide)-protected form of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) [1]. The dioxane ring adopts a chair conformation with the carboxyl group locked in an equatorial orientation, while the three methyl substituents occupy two trans-axial and one equatorial position [2]. Commercially, TDCA is supplied as a white to off-white crystalline powder with a melting point of 120–124 °C, typically at ≥95% purity by titration or GC, and is soluble in methanol and dichloromethane . Its primary utility lies in two domains: (i) as the acylating side-chain precursor in the industrial synthesis of the mTOR inhibitor temsirolimus (CCI-779), and (ii) as the foundational acetonide-protected monomer for bis-MPA polyester dendrimer construction [3][4].

TDCA: Why Generic Analogs Fail


Substituting TDCA with a generic 1,3-dioxane-5-carboxylic acid analog or with unprotected bis-MPA introduces specific, quantifiable failure modes in the two principal application pathways. In temsirolimus synthesis, the steric bulk and electronic profile of the 2,2,5-trimethyl substitution pattern is critical for achieving regioselective mono-acylation at the rapamycin C-42 hydroxyl; prior-art methods using acetic anhydride or mixed anhydride approaches gave predominant bis-acylation or required low conversion (<40%) to maintain selectivity [1]. In dendrimer synthesis, direct use of unprotected bis-MPA leads to uncontrolled hyperbranching and cross-linking, whereas the acetonide protecting group of TDCA ensures precise, generation-by-generation divergent growth with monodisperse products [2]. Even closely related protected analogs—such as 2,2-dimethyl-1,3-dioxane-5-carboxylic acid (lacking the C5 methyl) or 5-ethyl-1,3-dioxane-5-carboxylic acid (lacking 2,2-dimethyl substitution)—exhibit markedly different crystallinity, lipophilicity, and melting behavior, which directly impacts handling, purification, and formulation reproducibility [3].

TDCA: Quantitative Differentiation Evidence


Temsirolimus C-42 Regioselective Acylation

The acid chloride derivative of TDCA (TMDC-Cl) with pyridine as base achieves >97% HPLC conversion of rapamycin to the C-42 mono-acylated intermediate (compound 3), with an isolated crystalline yield of 75% at >95% strength and <2.0% bis-acylated byproduct (31,42-bis-TMDC-rapamycin) [1]. In contrast, the prior-art acetic anhydride/pyridine method yielded the undesired bis-acyl derivative as the predominant product, while the 2,4,6-trichlorobenzoic mixed anhydride method with DMAP gave only 'mediocre yields' [1]. The anhydride method (TMDC-anhydride + DMAP) required operation at <40% conversion to maintain acceptable selectivity, sacrificing throughput to limit degradation byproducts [1].

Regioselective acylation Temsirolimus synthesis Rapamycin derivatization

Chair Conformation and Equatorial Carboxyl Group

In TDCA, the 1,3-dioxane ring adopts a chair conformation (puckering amplitude Q = 0.5540 Å, θ = 176.65°, φ = 301.8°) with the carboxyl group unequivocally equatorial and the C7 methyl group equatorial, while the C6 and C8 methyl groups occupy trans-axial positions [1]. The O2—C1—C2—C5 torsion angle of −159.88° confirms near-coplanar alignment of the carboxyl group with the dioxane mean plane [1]. By contrast, 2-(2-chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid crystallizes with the carboxyl group in an axial orientation and the 2-chlorophenyl substituent equatorial, forming hydrogen-bonded dimers rather than the zigzag chains observed for TDCA [2]. This conformational divergence directly impacts hydrogen-bonding topology: TDCA forms O—H···O zigzag chains along the c-axis linked into a 3D network by C—H···O interactions, whereas the 2-chlorophenyl analog forms discrete centrosymmetric dimers [2].

Single-crystal X-ray diffraction Conformational analysis Dioxane ring puckering

Physicochemical Differentiation vs. Structural Analogs

TDCA exhibits a melting point of 120–124 °C (experimental), XLogP3-AA of 0.3, and predicted pKa of 3.96 ± 0.40 [1]. The closest commercially available analog, 2,2-dimethyl-1,3-dioxane-5-carboxylic acid (CAS 162635-09-8; MW 160.17 g/mol; lacking the C5 methyl group), has a lower XLogP3-AA of 0, a predicted pKa of 3.89 ± 0.40, and a reported boiling point of 266.3 ± 35.0 °C [2]. The 5-ethyl-1,3-dioxane-5-carboxylic acid analog (CAS 26271-43-2; MW 160.17 g/mol; lacking the 2,2-dimethyl substitution) has a substantially lower melting point of 76–78 °C and a LogP of 0.47 [3]. The 40–46 °C lower melting point of the 5-ethyl analog indicates weaker crystal lattice energy, which can complicate solid-state handling, long-term storage stability, and crystallinity-dependent dissolution in non-aqueous reaction media.

Physicochemical profiling Lipophilicity Solid-state properties

Acetonide Protection Synthesis from Bis-MPA

TDCA is prepared from commercially available bis-MPA via acid-catalyzed acetal formation using 2,2-dimethoxypropane in acetone with p-toluenesulfonic acid as catalyst and MgSO₄ as dehydrating agent, affording the product as a white powder in 85% isolated yield after 48 h at room temperature [1]. Full ¹H and ¹³C NMR characterization confirms purity: δ 1.20 (s, 3H, C5-CH₃), 1.40 and 1.43 (two s, 2×3H, acetonide CH₃), 3.67 (t, 2H, O-CH₂), 4.18 (d, 2H, O-CH₂), ¹³C δ 180.15 (COOH), 98.28 (acetonide quaternary C) [1]. An alternative hydrogenation route from 5-(trimethylammonio)pentanoic acid chloride has also been reported with high yield and purification by distillation or crystallization from alkaline solution .

Acetonide protection Bis-MPA monomer Dendrimer building block synthesis

Molecular Docking Against 4OAR Protein

A combined DFT and molecular docking study reported a calculated binding affinity of −6.5 kcal/mol for TDCA against the 4OAR protein (a fatty acid synthase-related target implicated in cell proliferation) [1]. The study also evaluated in silico ADMET properties and predicted high drug affinity based on Lipinski compliance (MW 174.19, LogP 0.3, H-bond donor = 1, H-bond acceptor = 4, rotatable bonds = 1) [1][2]. Hirshfeld surface analysis revealed that H···H (65.6%) and O···H/H···O (33.6%) contacts dominate the crystal packing, providing a quantitative fingerprint for intermolecular interaction profiling [1]. While no direct head-to-head docking comparison with close structural analogs is available within the same study, the −6.5 kcal/mol value provides a benchmark for structure-based virtual screening campaigns that may evaluate dioxane-carboxylic acid series.

Molecular docking Anti-cancer target In silico ADMET

TDCA Procurement Scenarios


GMP Intermediate for Temsirolimus API Manufacturing

Procurement of high-purity TDCA (≥95% by titration; melting point 120–124 °C) is the gateway to preparing TMDC-Cl, the acid chloride that delivers >97% conversion and 75% isolated yield with <2.0% bis-acylated impurity in the regioselective acylation of rapamycin at C-42 [1]. This performance profile—documented in US Patent 9,051,336—enables a scalable, chromatography-purifiable manufacturing route to temsirolimus meeting ICH impurity thresholds (<0.15 area % of 31-substituted impurity in the final API) [1]. For procurement specialists sourcing the temsirolimus side-chain intermediate, the combination of crystallinity, purity specification, and validated process performance makes generic substitution with other dioxane carboxylic acids inapplicable.

Acetonide-Protected Monomer for Bis-MPA Dendrimer Synthesis

TDCA is the acetonide-protected form of bis-MPA that enables controlled divergent dendrimer growth via anhydride-catalyzed esterification [2]. The equatorial carboxyl orientation (confirmed by single-crystal XRD) minimizes steric congestion during anhydride activation, while the acetonide group withstands the esterification conditions and is quantitatively cleaved under mild acidic conditions (DOWEX 50W-X2 resin in methanol) to expose the next-generation hydroxyl surface [2][3]. The Malkoch et al. (2017) protocol provides a validated 85%-yield synthesis of TDCA from bis-MPA with full NMR characterization, giving dendrimer research groups a reproducible entry point to monodisperse polyester scaffolds up to generation 4–5 [4].

Fragment-Based Drug Design: 4OAR Docking-Validated Warhead

For computational chemistry and medicinal chemistry teams, TDCA offers a fragment-sized (MW 174.19), Lipinski-compliant carboxylic acid scaffold with a DFT-validated binding affinity of −6.5 kcal/mol against the 4OAR protein target [5]. The Hirshfeld surface fingerprint (H···H 65.6%, O···H/H···O 33.6%) and comprehensive spectroscopic assignment (XRD, FTIR, FT-Raman, ¹H/¹³C NMR, UV-Vis) provide a fully characterized starting point for structure-based optimization [5]. The equatorial carboxyl group and chair dioxane conformation offer a geometrically well-defined vector for fragment growing or linking strategies.

Analytical Reference Standard for Dioxane-Carboxylic Acid

With a sharp melting point of 120–124 °C, well-resolved NMR spectra (¹H: four distinct methyl singlets; ¹³C: 8 signals including diagnostic acetonide quaternary carbon at δ 98.28 and carboxyl carbon at δ 180.15), and a purity specification of ≥95% by both GC and neutralization titration, TDCA serves as a reliable reference standard for HPLC, GC, and NMR method development targeting dioxane-containing pharmaceutical intermediates or degradation products [1][4]. Its LogP of 0.3 and solubility in methanol and dichloromethane facilitate preparation of calibration standards across a polarity range relevant to reversed-phase and normal-phase separations .

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